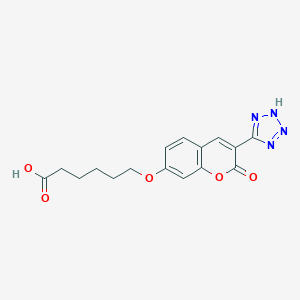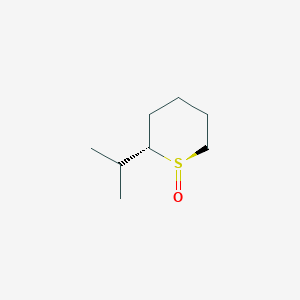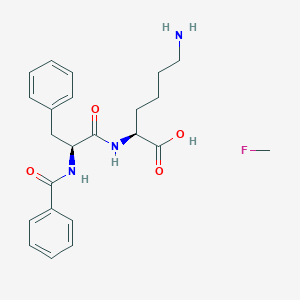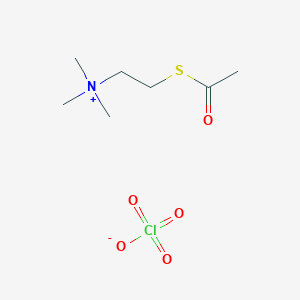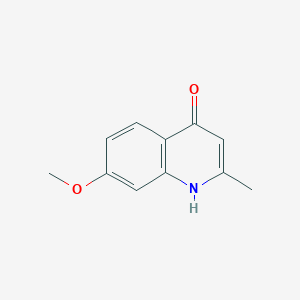
7-Methoxy-2-methylquinolin-4-ol
描述
Synthesis Analysis
The synthesis of 7-Methoxy-2-methylquinolin-4-ol and related compounds involves several key steps, including cyclization, nitrification, and chlorination, starting from basic aniline derivatives. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline showcases a method involving cyclization, nitrification, and chlorination with an overall yield of 85%, indicating the efficiency of this synthetic route for producing quinoline derivatives (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-methylquinolin-4-ol and its derivatives can be elucidated using techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the compound's framework and the interactions that may contribute to its biological activity. For example, a study on the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provides crystallographic evidence of the structure, highlighting the presence of strong intramolecular hydrogen bonding (Kovalenko et al., 2019).
Chemical Reactions and Properties
7-Methoxy-2-methylquinolin-4-ol participates in various chemical reactions, contributing to its versatility in synthetic chemistry. The compound's reactivity is exploited in synthesizing complex molecules, including potential pharmaceuticals. For instance, its involvement in the synthesis of quinoline proton sponges demonstrates its utility in creating compounds with unique chemical properties, such as the ability to act as proton sponges (Dyablo et al., 2015).
科研应用
Inflammatory Bowel Diseases : N-Methylisosalsoline, an isoquinoline alkaloid related to 7-Methoxy-2-methylquinolin-4-ol, isolated from Hammada scoparia leaves, shows potential as a therapeutic agent for inflammatory bowel diseases (Jarraya et al., 2008).
Synthetic Routes for Medicinal Compounds : An improved synthetic route for 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, which is crucial for the synthesis of -benzamido TACE inhibitors, was developed, offering a cost-effective and efficient method (Xing, 2009).
Leishmaniasis Treatment : Lepidines, including derivatives of 7-Methoxy-2-methylquinolin-4-ol, have shown significant efficacy as chemotherapeutic agents against leishmaniasis (Kinnamon et al., 1980).
Cancer Treatment : Some derivatives exhibit PARP inhibitory activity, suggesting their potential in cancer treatment clinical trials (Griffin et al., 1998).
Antidepressant Effects : One compound showed involvement in the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway, indicating potential antidepressant effects (Dhir & Kulkarni, 2011).
Antibacterial Activity : Certain 4-amino-8-methylquinolines with hydroxy substitutions exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Tumor-Vascular Disruption : A novel class of tubulin-binding tumor-vascular disrupting agents has been identified in this compound's analogues, inhibiting tumor growth and targeting established blood vessels in tumors (Cui et al., 2017).
Cardiovascular Effects : Isoquinolines, including derivatives, impact blood pressure, respiration, and smooth muscle, with modifications influencing these effects (Fassett & Hjort, 1938).
性质
IUPAC Name |
7-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)9-4-3-8(14-2)6-10(9)12-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLZVELXYBOECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401231 | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylquinolin-4-ol | |
CAS RN |
58596-43-3, 103624-90-4 | |
| Record name | 7-Methoxy-2-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58596-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxy-2-methyl-4-quinolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。





![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
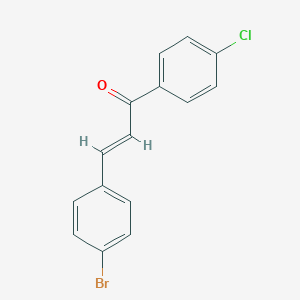

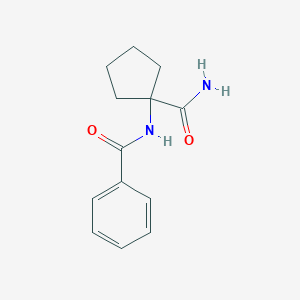
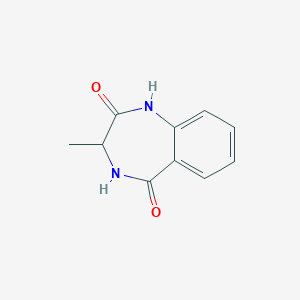
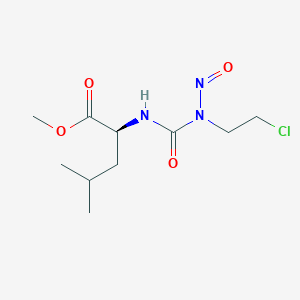
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
